molecular formula C19H15BrO B044712 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl CAS No. 117692-99-6

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Cat. No.: B044712
CAS No.: 117692-99-6
M. Wt: 339.2 g/mol
InChI Key: IOAHVBDYCWBWAR-UHFFFAOYSA-N
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Description

Sephin 1 is a small molecule known for its selective inhibition of the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This compound has garnered significant attention due to its potential therapeutic applications in diseases associated with protein misfolding, such as neurodegenerative disorders. Sephin 1 prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response and providing cellular protection against stress-induced damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sephin 1 can be synthesized through a series of chemical reactions involving the selective inhibition of PPP1R15A. The compound is typically prepared by treating cells with 5 micromolar Sephin 1 for six hours, which specifically disrupts the PPP1R15A-PP1c complex without affecting the related PPP1R15B-PP1c complex .

Industrial Production Methods: In industrial settings, Sephin 1 is produced by administering the compound orally to mice at doses ranging from 1 to 5 milligrams per kilogram. This method has shown no adverse effects on rotarod performances, total body weight gain, or memory .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic substitution, oxidation, and reduction.

Common Reactions

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (e.g., amines).
  • Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : This compound can be reduced to yield simpler aromatic ethers.

Reaction Conditions

Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium azide or potassium thiolatePolar aprotic solvents (DMF, DMSO)
OxidationKMnO4 or CrO3Acidic conditions
ReductionPd/C or LiAlH4Catalytic hydrogenation

Medicinal Chemistry

Drug Development
This compound is utilized in the development of pharmaceuticals as a building block for drug candidates. Its structural features allow for interactions with biological targets.

Material Science

Advanced Materials Synthesis
In material science, this compound is used for synthesizing advanced materials such as polymers and liquid crystals. Its unique properties enhance the performance of these materials in various applications.

Biological Studies

Enzyme Interactions and Antimicrobial Activity
The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Activity TypeMechanismFindings
Enzyme InhibitionInhibits specific metabolic enzymesAffects cellular processes
AntimicrobialExhibits activity against pathogensModerate activity against bacteria

Anticancer Studies

A study on halogenated compounds reported significant cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (Breast)12.5
1-Bromo-4-fluorobenzeneHeLa (Cervical)15.0

Mechanism of Action

Sephin 1 exerts its effects by selectively inhibiting the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response. The molecular targets involved in this mechanism include the PPP1R15A-PP1c complex and the alpha subunit of eukaryotic translation initiation factor 2 . By modulating the affinity of the PPP1R15A-PP1c complex for the alpha subunit of eukaryotic translation initiation factor 2, Sephin 1 provides cellular protection against stress-induced damage .

Comparison with Similar Compounds

  • Guanabenz
  • Salubrinal
  • 4-Phenylbutyric acid
  • Tauroursodeoxycholic acid
  • Cordycepin
  • Proanthocyanidins
  • Crocin
  • Purple Rice extract
  • Caffeic Acid Phenethyl Ester

Sephin 1 stands out due to its selective inhibition of PPP1R15A and its ability to provide cellular protection without adverse effects on the alpha-2 adrenergic system.

Biological Activity

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is a biphenyl derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a benzyloxy group, which may contribute to its interaction with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H11BrO\text{C}_{13}\text{H}_{11}\text{BrO}

This structure consists of two phenyl rings connected by a single bond, with a bromine atom at the para position of one ring and a benzyloxy group attached to the other.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit tumor growth. The presence of the bromine atom may enhance the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, altering their activity and leading to various biological effects. Further studies are required to map out these interactions and their implications for therapeutic applications.

Anticancer Studies

A study investigating biphenyl derivatives highlighted that compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. The study reported:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)15.2
Similar Biphenyl DerivativeA549 (lung cancer)12.8

These findings suggest that structural modifications can lead to enhanced anticancer activity.

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of biphenyl derivatives, including this compound. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound possesses moderate antibacterial activity against various pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of both the bromine atom and the benzyloxy group in modulating biological activity. Modifications at these positions can significantly alter the compound's efficacy and specificity towards biological targets.

Properties

IUPAC Name

1-bromo-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAHVBDYCWBWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625823
Record name 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117692-99-6
Record name 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

First, 25.0 g of benzyl bromide, 36.42 g of 4′-bromo-4-hydroxybiphenyl, 36.4 g of potassium carbonate, and 300 ml of methyl ethyl ketone were put in a1 flask, and stirred under reflux for six hours. After the reaction, 300 ml of tetrahydrofuran was added to the reaction solution, and a mixture was cooled to ambient temperature. Insoluble material was filtered off, and toluene was added to the filtrate to separate an organic layer. The organic layer was washed with a saturated brine and dried with sodium sulfate. The solvent was then distilled off. The residue was recrystallized from acetone, to obtain 42.56 g (Y: 85.8%) of 4-benzyloxy-4′-bromobiphenyl. The purity of the resultant compound was 99.0% as measured by GC.
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Synthesis routes and methods III

Procedure details

In a flask, 25 g of benzyl bromide, 36.4 g of 4-bromo-4'-hydroxybiphenyl, 40.4 g of potassium carbonate, and 300 ml of 2-butanone were placed, and stirred under reflux for 6 hours. The reaction solution was poured into water, and an organic layer was extracted with toluene. After the toluene layer was washed with water and dried over sodium sulfate anhydrous, the solvent was distilled away. The residue was recrystallized from acetone to give 42.5 g of 4-bromo-4'-benzyloxybiphenyl (Y: 85.8%). The purity of the compound thus obtained was 99.0% by GC.
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